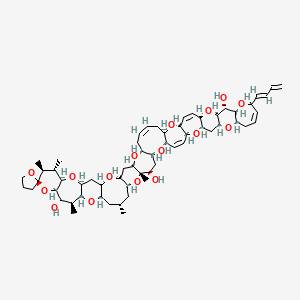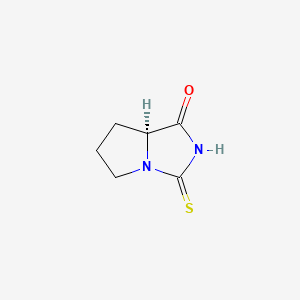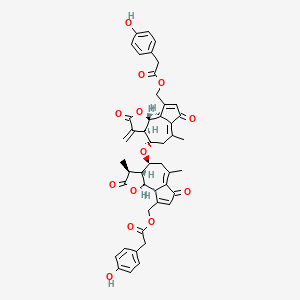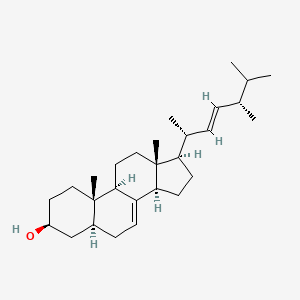
3,5-Diamino-6-chloropyrazine-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3,5-diamino-6-chloropyrazine-2-carboxylic acid has been explored in different studies. For instance, Barclay et al. (1998) described the synthesis and crystal structure of a similar compound, 2,5-diamino-3,6-dichloropyrazine, highlighting the molecular configurations and bonding interactions within the crystal structure (Barclay et al., 1998).
Molecular Structure Analysis
Sakthivel et al. (2014) conducted a comprehensive vibrational spectral analysis of a closely related compound, 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide, using FT-Raman and FT-IR spectroscopy. The study provided insights into the optimized geometric parameters and the stability of the molecule, contributing significantly to understanding the molecular structure of such compounds (Sakthivel et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrazine derivatives have been a subject of interest. For example, the work by Zvilichovsky and David (1983) on 3,5-Diamino-4-phenylpyrazole, a compound with structural similarities, provided valuable insights into its reactivity and potential derivative formations (Zvilichovsky & David, 1983).
Physical Properties Analysis
Investigations into the physical properties of related pyrazine compounds have been conducted. For instance, the study by Fedotov and Hotsulia (2023) explored the physical-chemical properties and pharmacokinetic analysis of a range of compounds, providing insights that could be extrapolated to understand the physical characteristics of this compound (Fedotov & Hotsulia, 2023).
Chemical Properties Analysis
In the realm of chemical properties, the work by Morishita et al. (1994) on 3-Chloropyridazine-6-carboxylic acid hydrazide provides a basis for understanding the chemical behavior of pyrazine derivatives. This study emphasized the importance of examining the reactivity and chemical transformations of such compounds (Morishita et al., 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Doležal et al. (2006) focused on the synthesis of substituted pyrazinecarboxamides, involving various substituted pyrazine-2-carboxylic acids including 6-chloropyrazine-2-carboxylic acid. This research evaluated the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities of these compounds. Notably, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, a fungal strain. Moreover, they were found to be active inhibitors of oxygen evolution in spinach chloroplasts (Doležal, Palek, Vinšová, Buchta, Jampílek, & Kráľová, 2006).
Antimicrobial Evaluation
Jampílek et al. (2007) explored the antimicrobial properties of arylsulfanylpyrazinecarboxylic acid derivatives, which included chloropyrazine-2-carboxylic acid derivatives. This study found that some compounds exhibited substantial antimycobacterial activity against Mycobacterium tuberculosis, highlighting potential applications in treating tuberculosis (Jampílek, Doležal, & Buchta, 2007).
Vibrational Spectral Analysis
Sakthivel et al. (2014) conducted vibrational spectral analysis of 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide using FT-Raman and FT-IR spectroscopy. The study provided insights into the molecular structure and stability through experimental and theoretical methods, contributing to the understanding of the chemical activity of the molecule (Sakthivel, Alagesan, Al‐Saadi, Renuga, & Muthu, 2014).
Fluorescent Tracer Agents for Glomerular Filtration Rate
Rajagopalan et al. (2011) evaluated hydrophilic pyrazine-bis(carboxamides) derived from 3,5-diamino-pyrazine-2,5-dicarboxylic acid as fluorescent glomerular filtration rate (GFR) tracer agents. These compounds showed promising results in real-time point-of-care monitoring of GFR, demonstrating their potential in clinical applications (Rajagopalan, Neumann, Poreddy, Fitch, Freskos, Asmelash, Kimberly R. Gaston, Galen, Shieh, & Dorshow, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-diamino-6-chloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c6-2-4(8)10-3(7)1(9-2)5(11)12/h(H,11,12)(H4,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSQJDAUOOHJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197604 | |
| Record name | 3,5-Diamino-6-chloro-pyrazine acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4878-36-8 | |
| Record name | 3,5-Diamino-6-chloro-pyrazine acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004878368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diamino-6-chloro-pyrazine acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4878-36-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIAMINO-6-CHLOROPYRAZINE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WS823P8MP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(6-Fluoro-10-oxo-1,2-dihydro-10H-3-thia-4,9,10a-triaza-cyclopenta[b]fluoren-9-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B1236827.png)

![N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide](/img/structure/B1236832.png)

![(3R,3aR,4R,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1236836.png)



![2,3,6A,7,8,9-Hexahydro-11H-[1,4]dioxino[2,3-G]pyrrolo[2,1-B][1,3]benzoxazin-11-one](/img/structure/B1236842.png)
